molecular formula C11H16BrN B1377943 3-Bromo-N,N-diethyl-4-methylaniline CAS No. 761001-66-5

3-Bromo-N,N-diethyl-4-methylaniline

Cat. No. B1377943
CAS RN: 761001-66-5
M. Wt: 242.16 g/mol
InChI Key: PIDKDOWAISFGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N,N-diethyl-4-methylaniline is a chemical compound with the molecular formula C11H16BrN . It is used in various chemical reactions and has a molecular weight of 242.16 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-N,N-diethyl-4-methylaniline consists of a benzene ring substituted with a bromine atom, a methyl group, and a diethylamine group . The InChI code for this compound is 1S/C11H16BrN/c1-4-13(5-2)10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

3-Bromo-N,N-diethyl-4-methylaniline is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

  • Synthesis of Non-Linear Optical Materials : The compound has been used in the palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. These derivatives are explored for their non-linear optical properties, reactivity, and structural features, which are crucial in material science and photonics (Rizwan et al., 2021).

  • Preparation of Complex Organic Compounds : The compound has been utilized in the synthesis of various complex organic molecules. For instance, in the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, 4-bromo-3-methylaniline played a crucial role as an intermediate (Ennis et al., 1999).

  • Development of Heat and Pressure-Sensitive Dyes : A study demonstrates the use of 4-bromo-3-methylanisole, a closely related compound, in the synthesis of black fluorane dye, an important component in the manufacture of thermal papers. This indicates the potential use of 3-Bromo-N,N-diethyl-4-methylaniline in similar applications (Xie et al., 2020).

  • Biological Activity Studies : Schiff bases derived from 3-bromo-4-methyl aniline have been synthesized and characterized for their antimicrobial activity. This implies the compound's relevance in the development of new antimicrobial agents (Upadhyay et al., 2020).

  • Photodynamic Therapy Applications : A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, derived from 4-bromo-2-hydroxy-3-methoxybenzylidene, demonstrates potential for photodynamic therapy in cancer treatment. This indicates possible applications of 3-Bromo-N,N-diethyl-4-methylaniline in similar contexts (Pişkin et al., 2020).

Safety And Hazards

This compound is classified as a warning under the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-bromo-N,N-diethyl-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-4-13(5-2)10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDKDOWAISFGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N,N-diethyl-4-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Bromo-N,N-diethyl-4-methylaniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Bromo-N,N-diethyl-4-methylaniline
Reactant of Route 3
Reactant of Route 3
3-Bromo-N,N-diethyl-4-methylaniline
Reactant of Route 4
Reactant of Route 4
3-Bromo-N,N-diethyl-4-methylaniline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Bromo-N,N-diethyl-4-methylaniline
Reactant of Route 6
Reactant of Route 6
3-Bromo-N,N-diethyl-4-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.